molecular formula C6H10F3NO2 B13616994 3-[2-(Trifluoromethoxy)ethoxy]azetidine

3-[2-(Trifluoromethoxy)ethoxy]azetidine

Cat. No.: B13616994
M. Wt: 185.14 g/mol
InChI Key: MQPSTWPWDPFNNU-UHFFFAOYSA-N
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Description

3-[2-(Trifluoromethoxy)ethoxy]azetidine is a chemical compound with the molecular formula C6H10F3NO2. It is a member of the azetidine family, which are four-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a trifluoromethoxy group attached to an ethoxy group, which is further connected to the azetidine ring. The trifluoromethoxy group imparts unique chemical properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(Trifluoromethoxy)ethoxy]azetidine typically involves the reaction of azetidine with 2-(trifluoromethoxy)ethanol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium tert-butoxide, to deprotonate the alcohol and facilitate the nucleophilic substitution reaction. The reaction is conducted in an aprotic solvent, such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF), at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps. Techniques such as distillation, crystallization, and chromatography may be employed to isolate and purify the final product.

Chemical Reactions Analysis

Types of Reactions

3-[2-(Trifluoromethoxy)ethoxy]azetidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The trifluoromethoxy and ethoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

3-[2-(Trifluoromethoxy)ethoxy]azetidine has several applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.

    Industry: The compound can be used in the production of specialty chemicals and materials with unique properties, such as fluorinated polymers and coatings.

Mechanism of Action

The mechanism of action of 3-[2-(Trifluoromethoxy)ethoxy]azetidine depends on its specific application. In general, the compound interacts with molecular targets through its functional groups, which can form hydrogen bonds, ionic interactions, and hydrophobic interactions with proteins, nucleic acids, and other biomolecules. These interactions can modulate the activity of enzymes, receptors, and other molecular targets, leading to various biological effects.

Comparison with Similar Compounds

3-[2-(Trifluoromethoxy)ethoxy]azetidine can be compared with other azetidine derivatives and fluorinated compounds. Similar compounds include:

    Azetidine: The parent compound, which lacks the trifluoromethoxy and ethoxy groups.

    2-(Trifluoromethoxy)ethanol: A precursor in the synthesis of this compound.

    Fluorinated azetidines: Compounds with similar structures but different fluorinated substituents.

The uniqueness of this compound lies in the presence of the trifluoromethoxy group, which imparts distinct chemical and physical properties, such as increased lipophilicity and metabolic stability, making it valuable for various applications.

Properties

Molecular Formula

C6H10F3NO2

Molecular Weight

185.14 g/mol

IUPAC Name

3-[2-(trifluoromethoxy)ethoxy]azetidine

InChI

InChI=1S/C6H10F3NO2/c7-6(8,9)12-2-1-11-5-3-10-4-5/h5,10H,1-4H2

InChI Key

MQPSTWPWDPFNNU-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)OCCOC(F)(F)F

Origin of Product

United States

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